REACTION_CXSMILES
|
B(F)(F)F.CCOCC.[F:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.[C:18]1([OH:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl:25][CH2:26][CH2:27][CH2:28][C:29](Cl)=[O:30]>>[Cl:25][CH2:26][CH2:27][CH2:28][C:29]([C:14]1[CH:15]=[CH:16][C:11]([F:10])=[CH:12][C:13]=1[OH:17])=[O:30].[Cl:25][CH2:26][CH2:27][CH2:28][C:29]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[OH:24])=[O:30] |f:0.1|
|
Name
|
|
Quantity
|
280 mmol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
89 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
178 mmol
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 130° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the water mixture was extracted with ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The ether layer was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=C(C=C(C=C1)F)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B(F)(F)F.CCOCC.[F:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.[C:18]1([OH:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl:25][CH2:26][CH2:27][CH2:28][C:29](Cl)=[O:30]>>[Cl:25][CH2:26][CH2:27][CH2:28][C:29]([C:14]1[CH:15]=[CH:16][C:11]([F:10])=[CH:12][C:13]=1[OH:17])=[O:30].[Cl:25][CH2:26][CH2:27][CH2:28][C:29]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[OH:24])=[O:30] |f:0.1|
|
Name
|
|
Quantity
|
280 mmol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
89 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
178 mmol
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 130° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the water mixture was extracted with ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The ether layer was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=C(C=C(C=C1)F)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |